![molecular formula C7H10O5 B1230552 3-Oxopimelic acid CAS No. 1608-78-2](/img/structure/B1230552.png)
3-Oxopimelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxopimelic acid is an oxo dicarboxylic acid consisting of pimelic acid having a single oxo group at the 3-position. It derives from a pimelic acid.
Scientific Research Applications
Polymorphism and Solid-State Transformations
3-Oxopimelic acid, particularly in its 4-oxo form, demonstrates notable polymorphism and solid-state transformations. In a study by (Halasz et al., 2011), two polymorphic forms of 4-oxopimelic acid cocrystal with 4,4′-bipyridine were isolated, showcasing different hydrogen-bonded chain formations and packing arrangements. This research underlines the potential for solid-state synthesis and interconversion in applications like material science.
Atmospheric Chemistry and Cloud Condensation
In atmospheric chemistry, oxo-acids including 4-oxopimelic acid play a significant role. (Frosch et al., 2010) investigated the thermodynamic properties of oxo-acids, including 4-oxopimelic acid, in relation to cloud condensation nuclei activity. The study highlighted how the presence of an oxo functional group affects vapor pressure and cloud condensation processes.
Detoxification Chemistry
Oximes, a class that includes compounds related to 3-oxopimelic acid, are crucial in detoxification, especially against organophosphorus-containing nerve agents and pesticides. Research by (Singh et al., 2015) emphasized the role of oximes in detoxification reactions. This finding is vital in understanding the broader applications of these compounds in environmental and health-related fields.
Catalysis and Organic Synthesis
In the realm of organic synthesis, 3-oxopimelic acid derivatives have been explored for their catalytic properties. For instance, (Zhu et al., 2016) described the catalytic decarboxylation of aliphatic carboxylic acids to oxime ethers using oxime derivatives. This process is significant for synthesizing and modifying biologically active compounds.
Cloud Droplet Activation
The role of oxo-acids in cloud droplet activation has been a subject of study in environmental science. (Crahan et al., 2004) explored the production of oxalic acid in the marine atmosphere, providing insights into the formation processes and environmental impact of such compounds.
properties
CAS RN |
1608-78-2 |
---|---|
Product Name |
3-Oxopimelic acid |
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
IYNRULSFFKEOLT-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CC(=O)CC(=O)O)CC(=O)O |
Other CAS RN |
1608-78-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.